molecular formula C16H15BrN2O B4001420 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole

Cat. No.: B4001420
M. Wt: 331.21 g/mol
InChI Key: KYXSIKPMDOLPDG-UHFFFAOYSA-N
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Description

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromonaphthalene moiety linked to an imidazole ring via a propyl chain. The presence of the bromonaphthalene group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some imidazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on their specific chemical structure. Some imidazole derivatives are used in commercially available drugs and have been found to be safe for use in humans .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Formation of 1-Bromonaphthalen-2-ol: 1-Bromonaphthalene is then reacted with a base such as sodium hydroxide to form 1-bromonaphthalen-2-ol.

    Alkylation: The 1-bromonaphthalen-2-ol is alkylated with 3-chloropropanol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction Reactions: Reduction of the bromonaphthalene moiety can yield naphthyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Naphthyl derivatives with reduced bromine functionality.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]imidazole: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(1-Nitronaphthalen-2-yl)oxypropyl]imidazole: Contains a nitro group instead of bromine.

    1-[3-(1-Methylnaphthalen-2-yl)oxypropyl]imidazole: Features a methyl group instead of bromine.

Uniqueness

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a pharmacophore in drug design.

Properties

IUPAC Name

1-[3-(1-bromonaphthalen-2-yl)oxypropyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-16-14-5-2-1-4-13(14)6-7-15(16)20-11-3-9-19-10-8-18-12-19/h1-2,4-8,10,12H,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXSIKPMDOLPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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